(E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Description
(E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ethoxyphenyl group and a triazole moiety, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-16-11-5-3-10(4-6-11)7-14-15-8-12-13-9-15/h3-9H,2H2,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXFVNDTPNQUDJ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the reaction of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Triazole Intermediate: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
Condensation Reaction: The final step involves the condensation of the ethoxyphenyl intermediate with the triazole intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Imine Group
The C=N bond in methanimine derivatives is susceptible to hydrolysis under acidic or basic conditions, yielding an amine and aldehyde. For example:
This reaction is reversible and can be monitored via TLC or HPLC.
Nucleophilic Substitution at Triazole Nitrogen
The triazole ring’s nitrogen atoms can participate in nucleophilic substitution reactions, particularly under basic conditions. For instance, substitution with alkoxide ions or amines may occur, though steric hindrance from the ethoxyphenyl group could influence reactivity .
Coordination Chemistry
Triazole derivatives are known to act as ligands in metal complexes. The nitrogen atoms in the triazole ring and the adjacent imine group can coordinate with metal ions (e.g., Cu²⁺, Zn²⁺), forming stable chelates. This property is critical for applications in catalysis or materials science.
FT-IR Analysis
Key absorption bands observed in similar triazole derivatives include:
| Functional Group | Wavenumber (cm⁻¹) | Source |
|---|---|---|
| C=N (Imine) | 1620–1640 | |
| C=C (Aromatic) | 1529 | |
| N–N (Triazole) | 1430 | |
| C–O (Ethoxy) | 1378 |
NMR Spectroscopy
-
¹H NMR :
-
¹³C NMR :
Research Gaps
-
Limited direct studies on this specific compound.
-
Further investigations into its metal coordination or enzymatic inhibition potential are warranted.
Scientific Research Applications
Biological Applications
Triazole derivatives have shown significant biological activities, including:
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated potent antibacterial and antifungal properties. Research indicates that they can inhibit the growth of various pathogens by disrupting their metabolic pathways .
- Anticancer Properties : Several studies have reported that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation .
- Anti-inflammatory Effects : Triazoles have been studied for their ability to modulate inflammatory responses, making them potential candidates for treating diseases characterized by chronic inflammation .
Case Study 1: Anticancer Activity
A study conducted by Maghraby et al. explored a series of 1,2,3-triazole/1,2,4-triazole hybrids as antiproliferative agents targeting aromatase enzymes. The findings highlighted their potential as therapeutic agents against breast cancer due to their ability to inhibit estrogen synthesis .
Case Study 2: Antimicrobial Efficacy
Research published in Molecules evaluated the antimicrobial activity of various triazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain modifications in the triazole structure significantly enhanced their antimicrobial potency .
Material Science Applications
Triazoles are not only relevant in medicinal chemistry but also in material sciences:
- Nonlinear Optical Materials : Triazole compounds have been investigated for their nonlinear optical properties, which are essential for developing advanced optical materials used in telecommunications and imaging technologies .
- Polymer Chemistry : The incorporation of triazole units into polymers has been shown to improve thermal stability and mechanical properties, making them suitable for various industrial applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to interact with various biological targets, potentially leading to antimicrobial or antifungal activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: A similar compound with a methoxy group instead of an ethoxy group.
(E)-1-(4-CHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: A similar compound with a chloro group instead of an ethoxy group.
Uniqueness
(E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the presence of the ethoxy group, which may impart different chemical and biological properties compared to its analogs
Biological Activity
(E)-1-(4-Ethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of (E)-1-(4-ethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanamine typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization. Various methods have been reported, including nucleophilic substitutions and alkylation reactions. The compound can be characterized through techniques such as NMR spectroscopy and mass spectrometry, which confirm its structure and purity.
2. Biological Activity Overview
The biological activity of (E)-1-(4-ethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanamine has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
2.1 Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 20 |
| Triazole Derivative B | E. coli | 50 |
2.2 Anti-inflammatory Properties
The anti-inflammatory activity of triazole derivatives has been linked to their ability to inhibit key signaling pathways such as MAPK/NF-kB . In vitro studies demonstrate that these compounds can significantly reduce pro-inflammatory cytokine production in macrophages.
2.3 Anticancer Potential
Emerging evidence suggests that (E)-1-(4-ethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanamine may possess anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cell lines by targeting specific enzymes involved in cell proliferation . Studies involving molecular docking simulations reveal that these compounds interact with critical proteins such as thymidylate synthase and histone deacetylases, which are pivotal in cancer cell survival.
Case Study 1: Antimicrobial Efficacy
Case Study 2: Anti-inflammatory Mechanism
In a model of inflammation induced by β-amyloid peptides, the triazole derivative was shown to suppress NF-kB activation and reduce inflammatory markers significantly . This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
4. Conclusion
(E)-1-(4-Ethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanamine represents a promising candidate for further pharmacological development due to its multifaceted biological activities. Its synthesis is well-established, and ongoing research continues to elucidate its mechanisms of action across various biological systems.
Q & A
Q. What are the recommended synthetic routes for (E)-1-(4-ethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via Schiff base formation. A general procedure involves refluxing a mixture of a primary amine (e.g., 4H-1,2,4-triazol-4-amine) with an aldehyde derivative (e.g., 4-ethoxybenzaldehyde) in a polar aprotic solvent (e.g., ethanol or acetone) under acidic or basic catalysis. For example, triethylamine is often used as a catalyst, and reaction times of 8–12 hours at 60–80°C are typical . Propargyl bromide may be employed to introduce alkyne functionalities in related triazole derivatives . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is recommended to isolate the (E)-isomer selectively.
Q. What spectroscopic and computational methods are critical for characterizing the structure of this compound?
Answer:
- NMR and FT-IR : Confirm the imine bond (C=N stretch at ~1600–1650 cm⁻¹) and triazole ring vibrations (N-N stretches at ~1500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .
- DFT Calculations : Optimize geometry and predict vibrational spectra using Gaussian or similar software. Compare computed IR/NMR data with experimental results to validate structural assignments .
- UV-Vis : Monitor λmax shifts in polar solvents to assess electronic transitions .
Q. How can researchers address discrepancies in crystallographic data during structural refinement?
Answer: Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Strategies include:
- Applying TWIN/BASF commands in SHELXL for twinned data .
- Using Olex2 or WinGX for visualization and manual adjustment of atomic positions .
- Cross-validating results with ORTEP-3 for accurate thermal ellipsoid representation .
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological activity of this compound against Mycobacterium tuberculosis?
Answer: Target enzymes like enoyl acyl carrier protein reductase (InhA) can be modeled using AutoDock Vina or Schrödinger Suite. Key steps:
- Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level .
- Generate a grid box around the InhA active site (PDB: 4TZK).
- Analyze binding poses for hydrogen bonds between the triazole/imine groups and catalytic residues (e.g., Tyr158). Validate docking scores with MM-GBSA free energy calculations .
Q. What strategies are effective for analyzing impurities or degradation products in synthesized batches?
Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities. Monitor for byproducts like hydrolyzed imine bonds or oxidized ethoxy groups .
- Relative Retention Time (RRT) : Compare with pharmacopeial standards (e.g., 5-hydroxymethylfurfural at RRT 0.22–0.28) to identify common degradation pathways .
- Stability Studies : Store samples at -20°C to minimize decomposition and track impurity profiles over ≥5 years .
Q. How can coordination chemistry enhance the application of this compound in materials science?
Answer: The imine and triazole moieties act as polydentate ligands for lanthanide complexes. Example protocol:
- React the ligand with Sm(NO3)3·6H2O in ethanol under reflux to form [Sm(NO3)3(H2O)3]·2L complexes .
- Characterize luminescence properties (e.g., excitation/emission spectra) for potential use in OLEDs or sensors.
- Analyze magnetic susceptibility to assess metal-ligand interactions .
Q. What advanced computational methods are suitable for investigating electronic properties and reactivity?
Answer:
- TD-DFT : Predict excited-state behavior (e.g., charge transfer transitions) for photodynamic therapy applications .
- MEP Surfaces : Map electrostatic potentials to identify nucleophilic/electrophilic sites for reactivity predictions .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(N) → σ*(C-N)) to explain stabilization of the (E)-isomer .
Methodological Considerations
- Contradiction Management : Conflicting spectral data (e.g., unexpected FT-IR peaks) should be resolved by repeating experiments under inert atmospheres to prevent oxidation .
- Isomer Control : Use chiral HPLC or crystallization to isolate the (E)-isomer, as the (Z)-form may exhibit different bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
